Comparative Cytotoxicity: Sulofenur (LY186641) vs. Analog LY181984 in Albumin-Free Conditions
In head-to-head testing under physiologically relevant, albumin-free conditions (UltraCHO medium), the analog LY181984 demonstrates greater cytotoxic potency than Sulofenur [1]. This difference is masked in standard serum-containing assays, highlighting the need for specific experimental conditions to reveal true compound potency.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.2 µg/mL (in UltraCHO), 12.1 µg/mL (in serum-containing medium) |
| Comparator Or Baseline | LY181984: 0.6 µg/mL (in UltraCHO), 7.4 µg/mL (in serum-containing medium) |
| Quantified Difference | In UltraCHO, LY181984 is 3-fold more potent than Sulofenur. In serum-containing medium, LY181984 is 1.6-fold more potent. |
| Conditions | Human CCRF-CEM leukemia cells, 7-day continuous exposure |
Why This Matters
Demonstrates that Sulofenur's relative potency is highly assay-dependent, and selection of this compound over LY181984 may be justified for studies where the influence of protein binding needs to be minimized or specifically investigated.
- [1] Schultz RM, Andis SL, Toth JE, Boder GB, Rinzel SM, Grindey GB. Effect of albumin on antitumor activity of diarylsulfonylureas. Anticancer Res. 1993 Nov-Dec;13(6A):1939-43. PMID: 8297099. View Source
